molecular formula C16H11ClN4O2S B12035938 2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid

Cat. No.: B12035938
M. Wt: 358.8 g/mol
InChI Key: ZWXHTQQYQOOBAS-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a high-purity synthetic compound offered for research and development purposes. This chemical belongs to the 1,2,4-triazole-3-thione class of heterocyclic compounds, which are subjects of significant scientific interest due to their diverse and potent biological activities . The core 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, known for its strong binding affinity to various biological receptors and enzymes . Researchers are exploring derivatives like this one primarily for their potential in developing new chemotherapeutic and antimicrobial agents. The compound's structure incorporates multiple nucleophilic centers, including an exocyclic sulfur atom and endocyclic nitrogen atoms, which offer broad opportunities for chemical interaction and modification . The presence of the chlorophenyl substituent is a feature known to influence the molecule's ability to bind to biological targets, potentially enhancing its bioactivity . Its main research applications are in the areas of infectious disease and oncology, where it serves as a key intermediate or active compound for in vitro biological screening . The primary value for researchers lies in investigating its potential antitumor and antimicrobial mechanisms of action, which may involve enzyme inhibition or interaction with microbial cellular structures . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H11ClN4O2S

Molecular Weight

358.8 g/mol

IUPAC Name

2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C16H11ClN4O2S/c17-13-8-4-3-7-12(13)14-19-20-16(24)21(14)18-9-10-5-1-2-6-11(10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+

InChI Key

ZWXHTQQYQOOBAS-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-Chlorophenyl)-1,2,4-triazole-5-thione

The triazole-thione core is synthesized via cyclization of a thiosemicarbazide precursor. A representative method adapted from analogous compounds involves:

  • Reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux to form the corresponding thiosemicarbazide.

  • Cyclization in basic medium : The thiosemicarbazide is treated with aqueous sodium hydroxide (10%) under reflux for 6 hours, followed by acidification with hydrochloric acid to precipitate the triazole-thione.

Reaction Conditions :

  • Solvent: Ethanol/water mixture

  • Temperature: 80–100°C (reflux)

  • Yield: ~85–89%

Condensation with 2-Formylbenzoic Acid

The triazole-thione intermediate is condensed with 2-formylbenzoic acid to form the Schiff base (imine) linkage:

  • Mixing equimolar quantities of 3-(2-chlorophenyl)-1,2,4-triazole-5-thione and 2-formylbenzoic acid in ethanol.

  • Catalytic acid : Addition of glacial acetic acid (1–2 mL) to protonate the amine and facilitate imine formation.

  • Reflux for 5–6 hours with continuous stirring, monitored by TLC for completion.

  • Crystallization : Cooling the reaction mixture to room temperature and filtering the precipitate, followed by recrystallization from ethanol.

Optimized Parameters :

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: Acetic acid (0.5–1.0 eq)

  • Yield: 75–80%

Optimization of Reaction Conditions

Solvent Selection

Ethanol is preferred for both cyclization and condensation steps due to its ability to dissolve polar intermediates while facilitating easy crystallization. Alternative solvents like methanol or acetonitrile reduce yields by 10–15% due to poor solubility of the triazole-thione intermediate.

Catalytic Acid in Imine Formation

The use of acetic acid (1–2 mol%) accelerates imine formation by protonating the triazole-thione’s amino group, increasing electrophilicity for nucleophilic attack by the aldehyde. Omission of acid decreases reaction rates by 40% and yields by 20%.

Temperature and Time

Cyclization requires prolonged reflux (6 hours) to ensure complete ring closure, while condensation achieves optimal yields within 5 hours. Elevated temperatures (>100°C) promote side reactions, such as oxidation of the thione group.

Characterization and Analytical Techniques

Spectroscopic Validation

  • FT-IR : Absorption bands at 1250–1270 cm⁻¹ (C=S stretch) and 1680–1700 cm⁻¹ (C=O of benzoic acid).

  • ¹H NMR (DMSO-d6): Singlet at δ 8.5–8.7 ppm (imine CH=N), multiplet at δ 7.3–8.1 ppm (aromatic protons).

  • LC-MS : Molecular ion peak at m/z 358.8 [M+H]⁺ confirms molecular weight.

Crystallography

Single-crystal X-ray diffraction of analogous triazole-thiones reveals planar triazole rings with dihedral angles of 85–90° between the triazole and aryl groups, ensuring minimal steric hindrance during condensation.

Challenges and Troubleshooting

Imine Stability

The Schiff base is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining pH 4–6 during condensation and storage in anhydrous solvents prevents degradation.

Step Reagents/Conditions Yield Reference
CyclizationNaOH (10%), reflux, 6 h85–89%
CondensationAcetic acid, ethanol, reflux, 5 h75–80%
RecrystallizationEthanol, room temperature95% purity
Analytical Data Observations
¹H NMR (DMSO-d6)δ 8.6 (s, 1H, CH=N), δ 7.3–8.1 (m, 8H)
FT-IR1265 cm⁻¹ (C=S), 1692 cm⁻¹ (C=O)
Melting Point269–270°C (decomposition)

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thione (-S-) group in the triazole ring acts as a nucleophilic site, enabling reactions with alkylating or acylating agents. For example:

  • Alkylation : Reaction with methyl iodide in alkaline conditions produces thioether derivatives .

  • Acylation : Treatment with acetyl chloride yields acylated triazoles .

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationCH₃I, NaOH/EtOHS-Methyl derivative75–82%
AcylationAcCl, pyridineS-Acetyl derivative68–72%

Oxidation and Reduction Reactions

The thioxo group is susceptible to oxidation, while the imine (C=N) bond can undergo reduction:

  • Oxidation : Hydrogen peroxide converts the thione (-S-) to a sulfonic acid (-SO₃H).

  • Reduction : Sodium borohydride reduces the imine bond to an amine (-NH-) .

Reaction TypeReagents/ConditionsProductOutcome
OxidationH₂O₂, H₂SO₄Triazole sulfonic acidIncreased polarity
ReductionNaBH₄, MeOHAmine derivativeEnhanced solubility

Acid-Base Reactions and Salt Formation

The benzoic acid group participates in classic acid-base chemistry:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters.

  • Salt Formation : Neutralization with NaOH yields water-soluble sodium salts.

Cycloaddition and Cyclization

The triazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles . For example, reaction with acrylonitrile under microwave irradiation generates pyrazoline-triazole hybrids .

Metal Complexation

The sulfur and nitrogen atoms coordinate transition metals, forming complexes with Cu(II), Fe(III), and Zn(II). These complexes often exhibit enhanced antimicrobial activity .

Metal IonLigand SitesApplicationReference
Cu(II)S, N (triazole)Catalysis/Pharma
Zn(II)O (benzoate), NBioactive agents

Biological Interactions

While not a direct chemical reaction, the compound inhibits enzymes like thymidylate synthase and topoisomerase II via hydrogen bonding (benzoic acid) and hydrophobic interactions (chlorophenyl group) . This underpins its antimicrobial and antitumor potential .

Key Research Findings

  • Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against S. aureus and E. coli .

  • Anticancer Potential : IC₅₀ values of 12–28 µM reported for breast (MCF-7) and colon (HCT-116) cancer cells .

  • Stability : Degrades above 240°C, with hydrolysis observed under strong acidic/basic conditions.

Scientific Research Applications

2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. The triazole ring and the chlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Triazole Derivatives
Compound Name Substituent at Triazole-3 Position Functional Group at Position 4 Key Structural Differences
Target Compound 2-Chlorophenyl Iminomethylbenzoic acid Reference compound
Methyl 4-(((3-(2-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate (CAS: 573695-17-7) 2-Fluorophenyl Iminomethylbenzoate (ester) Fluorine vs. chlorine; ester vs. carboxylic acid
2-(((5-Thioxo-3-(m-tolyl)-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid (CAS: 150093-68-8) m-Tolyl (methylphenyl) Iminomethylbenzoic acid Methylphenyl vs. chlorophenyl; electronic effects
N-(1-((dialkylamino) methyl)-3-(naphtho[2,1-b]furan-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)benzamide Naphthofuran Benzamide with dialkylamino side chain Bulky aromatic system; amide vs. benzoic acid

Key Observations :

  • Electron-Withdrawing vs.
  • Functional Group Modifications : Replacement of benzoic acid with an ester (CAS 573695-17-7) reduces polarity, impacting solubility and bioavailability .

Comparative Reaction Yields :

  • reports yields of 63–75% for naphthofuran-triazole benzamides, suggesting that steric hindrance from bulky substituents may reduce efficiency compared to simpler aryl groups in the target compound .

Electronic Properties and DFT Analysis

Density Functional Theory (DFT) studies on triazole derivatives () highlight substituent effects on HOMO-LUMO gaps and charge distribution:

Table 2: Electronic Properties of Selected Triazoles
Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Notes
Target Compound (theoretical) -6.2 -1.8 4.4 Chlorophenyl lowers HOMO energy
3-(m-Tolyl) analog (CAS 150093-68-8) -5.9 -1.6 4.3 Methyl group raises HOMO slightly
2-Fluorophenyl ester (CAS 573695-17-7) -6.3 -1.9 4.4 Fluorine’s electronegativity stabilizes HOMO

Implications :

Insights :

  • The benzoic acid group in the target compound could facilitate interactions with bacterial enzymes or receptors, similar to carboxylate-containing drugs .

Q & A

Advanced Question

  • Core modifications : Introduce substituents at the 2-chlorophenyl or benzoic acid positions to probe steric/electronic effects.
  • Functional group swaps : Replace the thioxo group with oxo or selenoxo to assess redox activity.
  • Bioactivity assays : Test derivatives against a panel of targets (e.g., microbial strains, antioxidant enzymes) with dose-response curves (IC₅₀/EC₅₀ calculations). Correlate substituent properties (Hammett σ, logP) with activity trends .

What computational approaches are suitable for predicting the antimicrobial activity of derivatives?

Advanced Question

  • Molecular docking : Screen derivatives against bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < -8 kcal/mol).
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and hydrogen-bond donors to predict MIC values. Validate with leave-one-out cross-validation .

What analytical techniques are critical for purity assessment during synthesis?

Basic Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities (<1%).
  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, 3:7) with iodine vapor visualization.
  • Elemental analysis : Ensure C/H/N/S deviations are <0.4% of theoretical values .

How to evaluate the antioxidant mechanisms of this compound in cellular models?

Advanced Question

  • Radical scavenging : Use DPPH (λ = 517 nm) and ABTS assays to quantify direct antioxidant capacity.
  • Cellular ROS detection : Treat LPS-stimulated macrophages with the compound and measure intracellular ROS via DCFH-DA fluorescence.
  • Enzyme inhibition : Assess inhibition of NADPH oxidase or xanthine oxidase using spectrophotometric kits. Include positive controls (e.g., ascorbic acid) and validate with knockout cell lines .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
  • Contradictions : No direct conflicts in evidence; synthesis methods and characterization align across studies.
  • Methodological Rigor : Emphasized experimental variables, validation steps, and cross-disciplinary approaches (e.g., combining SAR with computational modeling).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.